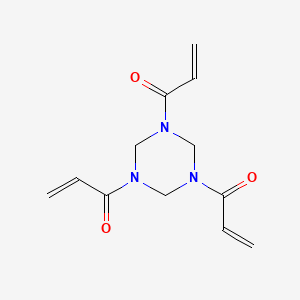

1,3,5-Triacryloylhexahydro-1,3,5-triazine

Descripción

Significance of the Hexahydrotriazine Core in Functional Monomer Design for Polymer Science

The 1,3,5-triazine (B166579) ring is a nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and materials science. nih.govnih.gov In its saturated form, the hexahydro-1,3,5-triazine core provides a rigid and stable central anchor point for pendant functional groups. This structural rigidity is crucial in polymer design as it can translate to improved thermomechanical properties in the final polymer network.

The triazine core is also recognized as an electron-deficient moiety. researchgate.net This electronic characteristic is a key factor in the design of functional materials, including those for applications in organic light-emitting diodes (OLEDs). researchgate.net In the context of TAT, the arrangement of three functional arms emanating from the central ring allows for the creation of well-defined, three-dimensional polymer networks upon polymerization. This trifunctional nature contributes to high crosslinking density, which is directly linked to enhanced material properties such as solvent resistance and mechanical integrity. researchgate.net The presence of multiple nitrogen atoms in the core can also influence the polarity and surface energy of the resulting polymers, and it is associated with the antibacterial properties observed in materials containing TAT. nih.govresearchgate.net

Overview of Acryloyl Functionality and its Reactivity in Polymerization Systems

The acryloyl group, consisting of a vinyl group attached to a carbonyl carbon, is a cornerstone of polymer chemistry due to its high reactivity. The carbon-carbon double bond in the acryloyl moiety is susceptible to various polymerization mechanisms, most notably free-radical polymerization. This process is typically initiated by thermal or photochemical means, where a radical initiator (e.g., AIBN) generates free radicals that attack the double bond, propagating a chain reaction that leads to polymer formation. nih.gov

The presence of three acryloyl groups in a single TAT molecule means that each monomer can act as a crosslinking agent, connecting multiple polymer chains together. google.com This results in the formation of a robust, insoluble, and infusible thermoset network. The efficiency of polymerization and the final properties of the crosslinked material can be influenced by various factors, including the choice of initiator, solvent, and reaction conditions such as temperature. nih.gov Beyond radical polymerization, the acryloyl group can also participate in other reactions, such as Michael additions, further expanding its utility in creating complex polymer architectures. This high reactivity and versatility make acryloyl-containing monomers like TAT essential components in the formulation of coatings, adhesives, and composite materials. acs.org

Historical Context and Evolution of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Advanced Material Applications

Hexahydro-1,3,5-triacyl-s-triazines are described in the patent literature as early as the 1970s. A 1973 patent details a method for their preparation and highlights their utility as crosslinking agents and hardeners. google.com One of the early applications mentioned for compounds with similar reactive acyl groups, such as hexahydro-1,3,5-triacrylyl-s-triazine, was as a gelatin hardener in photographic emulsions, demonstrating its early role in creating stable, crosslinked systems. google.com

More recently, the focus of TAT research has shifted towards biomedical and advanced material applications. Its potential has been particularly recognized in the field of dentistry. Researchers began investigating TAT as an additive to dental resins and adhesives to improve their mechanical properties and impart antibacterial functionality. researchgate.net Studies have explored its use in orthodontic and restorative dental formulations, noting its ability to increase the stability of resins against solvents and enhance bond strength. researchgate.net This evolution from a general industrial crosslinker to a specialized functional monomer in high-performance materials underscores the growing appreciation for its unique combination of properties.

Current Academic Research Landscape of this compound

Current research on this compound is predominantly focused on its incorporation into polymer-based materials for property enhancement, especially in dental applications. Recent studies have aimed to systematically evaluate its impact on the physicochemical and biological properties of dental composites and cements. researchgate.netresearchgate.net

A 2022 study investigated the effects of incorporating 15% by weight of TAT into an experimental resin-based cement. researchgate.net The results indicated that the addition of TAT significantly improved the degree of conversion, reduced biofilm formation, and increased the microshear bond strength to specific ceramic substrates. researchgate.net While no statistical difference was observed in properties like flow and flexural strength, the TAT-containing cement exhibited lower solvent softening, suggesting a more stable and crosslinked polymer network. researchgate.net

Another area of investigation is its use in dental adhesive resins. Research has shown that adding TAT at low concentrations (e.g., 1% to 5%) can impart antibacterial effects without negatively impacting the curing process of the adhesive. researchgate.net The mechanism of its antibacterial action is thought to involve the disruption of the bacterial membrane. researchgate.net

Below are tables summarizing the chemical properties of TAT and findings from a recent study on its use in dental cement.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,3,5-Tris(prop-2-enoyl)-1,3,5-triazinane |

| Synonym | Triacrylformal |

| CAS Number | 959-52-4 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅N₃O₃ sigmaaldrich.com |

| Molecular Weight | 249.27 g/mol sigmaaldrich.com |

| Appearance | Solid |

| Melting Point | 156 °C (decomposes) sigmaaldrich.com |

Table 2: Selected Physicochemical Properties of an Experimental Resin-Based Cement With and Without TAT Data extracted from a 2022 study on experimental resin-based cements. researchgate.net

| Property | Control Group (No TAT) | Experimental Group (15 wt% TAT) |

|---|---|---|

| Degree of Conversion (%) | Lower | Higher |

| Film Thickness (µm) | Lower | Increased |

| Softening in Solvent (%) | Higher | Lower |

| Antibacterial Activity | No significant reduction | Reduced biofilm formation |

These findings highlight the current academic interest in leveraging TAT's trifunctional nature to create advanced materials with superior performance and added functionality. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBFGAFWCBMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052645 | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-52-4 | |

| Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triacryloylhexahydrotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacrylformal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACRYLOYLHEXAHYDRO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P69A1S76RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,3,5 Triacryloylhexahydro 1,3,5 Triazine

Established Synthetic Pathways for 1,3,5-Triacryloylhexahydro-1,3,5-triazine

The synthesis of this compound is a multi-step process designed for efficiency and high purity of the final product. The core of the synthesis involves the formation of the central hexahydrotriazine ring, followed by purification steps to isolate the target compound.

Cyclization Reactions for the Hexahydrotriazine Ring Formation

The foundational step in the synthesis of TAT is the creation of the s-triazine (hexahydro-1,3,5-triazine) ring. This is typically achieved through a cyclization reaction. google.comgoogle.com One established method involves the reaction of a polymeric formaldehyde (B43269), such as paraformaldehyde or trioxane, with an aliphatic nitrile, specifically acrylonitrile (B1666552) (vinyl cyanide), in the presence of an acid catalyst like sulfuric acid. google.comgoogle.com The reaction is generally conducted in a suitable solvent such as carbon tetrachloride, methanol, or chlorobenzene. google.com The reactants are heated, and the acrylonitrile is added gradually over a period of 0.5 to 2 hours, followed by a continued reaction time of 1 to 5 hours to ensure the completion of the ring-closure reaction. google.com This process forms the stable six-membered heterocycle that serves as the core of the TAT molecule.

Neutralization and Purification Strategies in TAT Synthesis

Following the cyclization reaction, the reaction mixture is typically acidic due to the catalyst used. A neutralization step is therefore essential. google.com This is commonly carried out by adding a basic solution, such as sodium hydroxide (B78521) solution, to the mixture. google.com After neutralization, the desired product, this compound, can be isolated and purified. Standard laboratory techniques such as cooling crystallization, filtration, and drying are employed to obtain the final product as a white, needle-shaped crystalline powder. google.com

Optimization of Reaction Conditions and Yield for Efficient TAT Production

Achieving a high yield of TAT is dependent on the careful control and optimization of reaction conditions. Factors such as reactant concentrations, temperature, and reaction time are critical variables. creative-biolabs.com The synthetic method involving cyclization and neutralization has been shown to be highly efficient, with potential yields reaching between 85% and 95%. google.com This high efficiency is attributed to a simple, multi-step process with minimal three-waste discharge. google.com The optimization involves balancing the stoichiometry of the reactants and maintaining the reaction temperature, typically between 60°C and 100°C during the cyclization step. google.com

Table 1: Reactants and Conditions for TAT Synthesis This table summarizes the key components and parameters involved in a typical synthesis of this compound.

| Component | Role | Examples / Parameters | Reference |

|---|---|---|---|

| Formaldehyde Source | Ring Component | Trioxymethylene, Paraformaldehyde | google.com |

| Nitrile | Ring and Acryloyl Group Source | Acrylonitrile (Vinyl Cyanide) | google.com |

| Catalyst | Promotes Cyclization | Sulfuric Acid | google.com |

| Solvent | Reaction Medium | Carbon tetrachloride, Methanol, Chlorobenzene | google.com |

| Neutralizing Agent | pH Adjustment | Sodium Hydroxide Solution | google.com |

| Temperature | Reaction Condition | 60 - 100 °C | google.com |

Functionalization and Derivatization of this compound

The three acryloyl groups of the TAT molecule are reactive sites that allow for further functionalization. These groups are electron-deficient alkenes, making them excellent Michael acceptors for various nucleophiles. capes.gov.brmasterorganicchemistry.com This reactivity is the basis for creating a wide range of derivatives with tailored properties.

Thiol-Ene Reactions of TAT for the Synthesis of Functional Tripodal Thioethers

A prominent method for functionalizing TAT is through the thiol-ene reaction, a type of Michael addition. capes.gov.brresearchgate.net This reaction involves the addition of a thiol (R-SH) across the carbon-carbon double bond of each of the three acryloyl groups on the TAT molecule. capes.gov.brresearchgate.net The process is highly efficient, often reaching completion within minutes, and produces functional tripodal thioethers in high yields, typically ranging from 63% to 96%. capes.gov.brresearchgate.net A significant advantage of this method is its tolerance for a wide array of functional groups on the thiol, including hydroxyl, amino, carboxylate, and trimethoxysilyl groups, without requiring complex workup procedures. capes.gov.br The amino acid cysteine has also been successfully used as a substrate in this reaction. capes.gov.br

Table 2: Thiol-Ene Reactions of TAT with Various Thiols This table illustrates the versatility of the thiol-ene reaction on TAT, showcasing different thiol reactants and the resulting high product yields.

| Thiol Reactant | Functional Group | Product Yield | Reference |

|---|---|---|---|

| 1-Thioglycerol | Hydroxyl | 96% | capes.gov.br |

| 2-Aminoethanethiol | Amino | 85% | capes.gov.br |

| 3-Mercaptopropionic acid | Carboxylate | 94% | capes.gov.br |

| (3-Mercaptopropyl)trimethoxysilane | Trimethoxysilyl | 93% | capes.gov.br |

Aza-Michael Addition Reactions with TAT for Novel Adduct Formation

Similar to the thiol-ene reaction, the aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile, such as a primary or secondary amine, to the electron-deficient acryloyl groups of TAT. researchgate.netresearchgate.net This reaction is a fundamental method for forming carbon-nitrogen bonds. researchgate.net Each of the three acryloyl groups on the TAT molecule can react with an amine, leading to the formation of novel tripodal adducts containing β-amino carbonyl functionalities. researchgate.netresearchgate.net The reaction can be carried out with a wide range of aliphatic, aromatic, and heterocyclic amines. researchgate.net While specific studies on TAT with a broad range of amines are not detailed in the provided context, the fundamental reactivity of α,β-unsaturated carbonyl systems strongly supports this pathway for derivatization. researchgate.netnih.gov The resulting adducts would serve as intermediates for synthesizing more complex heterocyclic structures. researchgate.net

Table 3: Potential Aza-Michael Adducts from TAT This table presents a conceptual overview of the types of products that can be formed through the aza-Michael addition of various amines to the acryloyl groups of TAT.

| Amine Reactant Type | Example | Potential Product Structure | Reference |

|---|---|---|---|

| Primary Aliphatic Amine | Ethylamine | Tripodal N-ethyl-β-amino propionamide (B166681) | researchgate.net |

| Secondary Aliphatic Amine | Diethylamine | Tripodal N,N-diethyl-β-amino propionamide | researchgate.net |

| Primary Aromatic Amine | Aniline | Tripodal N-phenyl-β-amino propionamide | researchgate.net |

Synthesis of this compound-Triamine Derivatives and Their Potential as Chelating Agents

The functionalization of this compound (TAT) to introduce new properties is an area of growing interest. One such transformation involves the synthesis of triamine derivatives, which are anticipated to exhibit significant potential as chelating agents. The primary synthetic route to these derivatives is the aza-Michael addition reaction, where primary or secondary amines are added across the activated carbon-carbon double bonds of the acryloyl groups.

The reaction proceeds by the nucleophilic attack of the amine on the β-carbon of the acryloyl moiety. This process can be facilitated by a basic catalyst, which enhances the nucleophilicity of the amine. Alternatively, the reaction can proceed under thermal conditions. The tripodal structure of TAT allows for the introduction of three polyamine chains, resulting in a molecule with a high density of nitrogen-based coordinating sites. A general reaction scheme for the synthesis of these triamine derivatives is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound-triamine derivatives via aza-Michael addition.

The resulting triamine derivatives possess a unique three-dimensional architecture with multiple nitrogen and oxygen donor atoms, making them excellent candidates for chelating metal ions. The presence of both tertiary amine and amide functionalities can lead to the formation of stable complexes with a variety of metal cations. These derivatives are structurally analogous to tripodal thioethers, which have been synthesized via a thiol-ene reaction with TAT and have shown promise as metal-chelating ligands. nih.gov The synthesis of polyamine-type chelating resins has been shown to be effective for the adsorption of heavy metal ions. nih.gov

The potential of these triamine derivatives as chelating agents can be attributed to the "tripod" effect, where the three arms of the molecule can encapsulate a metal ion, leading to high stability constants. The specific chelating properties, such as selectivity and binding affinity, can be tailored by varying the structure of the amine used in the aza-Michael addition. For instance, using polyamines like ethylenediamine (B42938) or diethylenetriamine (B155796) would result in derivatives with an even higher number of coordination sites.

Table 1: Potential Amines for the Synthesis of Triamine Derivatives and Their Expected Chelating Properties

| Amine Reactant | Resulting Derivative Structure | Potential Chelating Properties |

| Ethylenediamine | Tris(aminoethyl) propionamide derivative | High affinity for Cu(II), Ni(II), and Zn(II) due to the formation of stable five-membered chelate rings. |

| Diethylenetriamine | Tris(diethylenetriamine) propionamide derivative | Enhanced binding capacity and selectivity for a wider range of heavy metal ions, including Cd(II) and Pb(II). |

| Piperazine (B1678402) | Tris(piperazinyl) propionamide derivative | Potential for forming polynuclear complexes due to the presence of a second reactive amine site on the piperazine ring. |

Derivatization for Application in Water-Soluble Organophosphorus Flame Retardants

The modification of this compound to incorporate phosphorus-containing moieties is a promising strategy for developing novel water-soluble organophosphorus flame retardants. The presence of both phosphorus and nitrogen atoms in the same molecule can lead to a synergistic flame-retardant effect. The synthesis of such derivatives can be achieved through the phospha-Michael addition of H-phosphonates or related phosphorus compounds to the acryloyl groups of TAT. rsc.org

This reaction involves the addition of a P-H bond across the activated double bond. The reaction can be catalyzed by a base, which deprotonates the H-phosphonate to generate a more nucleophilic phosphite (B83602) species. The resulting organophosphorus derivatives are expected to exhibit good water solubility, a desirable characteristic for certain flame-retardant applications, particularly for treating textiles and wood. The synthesis of organophosphorus flame retardants from acrylic compounds has been well-documented, demonstrating the feasibility of this approach. nih.gov

A proposed synthetic route for a water-soluble organophosphorus flame retardant derived from TAT is the reaction with dimethyl phosphite in the presence of a suitable catalyst.

Figure 2: Proposed synthesis of a water-soluble organophosphorus flame retardant from this compound.

The resulting phosphonated triazine derivative combines the char-forming tendency of the triazine ring with the gas-phase and condensed-phase flame-retardant activity of the phosphorus groups. This synergistic interaction is expected to lead to enhanced flame retardancy.

Table 2: Potential Phosphorus Reagents for Flame Retardant Synthesis and Expected Properties

| Phosphorus Reactant | Resulting Derivative Structure | Expected Flame Retardant Properties |

| Dimethyl phosphite | Tris(dimethylphosphonatoethyl) propionamide derivative | Good water solubility, effective in both condensed and gas phases, suitable for cellulosic materials. |

| Diethyl phosphite | Tris(diethylphosphonatoethyl) propionamide derivative | Moderate water solubility, good thermal stability, and effective char promotion. |

| 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | Tris(DOPO-ethyl) propionamide derivative | High thermal stability and char yield, primarily condensed-phase mechanism, suitable for high-performance polymers. |

Chemo-Selectivity and Reaction Kinetics in this compound Functionalization

The functionalization of this compound through Michael addition reactions is governed by the principles of chemo-selectivity and reaction kinetics. The three acryloyl groups on the TAT molecule are chemically equivalent, suggesting that under stoichiometric control, it is possible to achieve mono-, di-, or tri-substituted products. However, achieving high selectivity for the mono- or di-substituted products can be challenging due to the similar reactivity of the remaining acryloyl groups after the initial addition.

The rate of the Michael addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst. Stronger nucleophiles and the use of a basic catalyst generally lead to faster reaction rates. The kinetics of Michael addition to activated alkenes, such as acrylates, have been studied, and the reactions are typically found to follow second-order kinetics. nih.gov

The reactivity of the acryloyl groups in TAT is expected to be high due to the electron-withdrawing nature of the carbonyl group. This activation facilitates the nucleophilic attack on the β-carbon. Studies on the Michael addition to asymmetric divinylic compounds have shown that acrylates are significantly more reactive than methacrylates. rsc.org This suggests that TAT would be highly susceptible to Michael addition reactions.

Table 3: Comparison of Kinetic Parameters for Related Michael Addition Reactions

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Rate Constant (k) | Reference |

| Ethyl acrylate | Diethylamine | None | Acetonitrile | 1.2 x 10⁻³ M⁻¹s⁻¹ | nih.gov |

| Methyl acrylate | 1-Butanethiol | Triethylamine | THF | 5.8 x 10⁻² M⁻¹s⁻¹ | nih.gov |

| N,N-Dimethylacrylamide | Piperidine | None | Methanol | 3.5 x 10⁻⁴ M⁻¹s⁻¹ | nih.gov |

The data in Table 3 illustrates the influence of the nucleophile and the structure of the Michael acceptor on the reaction rate. Thiols are generally more reactive than amines in Michael additions. The higher reactivity of the acryloyl groups in TAT is expected to result in relatively fast reaction kinetics, allowing for efficient functionalization under mild conditions.

Polymerization Mechanisms and Network Formation Utilizing 1,3,5 Triacryloylhexahydro 1,3,5 Triazine

Free Radical Polymerization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Crosslinked Systems

This compound is a monomer featuring three acryloyl functional groups, each containing a carbon-carbon double bond. researchgate.net These double bonds are susceptible to free radical polymerization, a common method for synthesizing high-molecular-weight polymers. The process is typically initiated by molecules that can readily generate free radicals, such as camphorquinone (B77051) in photo-polymerization systems used in dental resins. researchgate.net

When a free radical is generated, it attacks the double bond of one of the acryloyl groups on the TAT molecule, opening the bond and creating a new radical center. This new radical can then react with other monomers, propagating a polymer chain. Because each TAT molecule possesses three reactive sites, it can participate in the growth of three separate polymer chains. This multi-functionality is the key to forming a three-dimensional, covalently crosslinked network, rather than linear polymer chains. This network structure imparts enhanced mechanical strength and thermal stability to the final material. chemimpex.com The rapid polymerization under UV light makes it a valuable component in UV-curable formulations. chemimpex.com

Role of this compound as a Trifunctional Crosslinking Agent

As a trifunctional monomer, this compound serves as an effective crosslinking agent. researchgate.netchemimpex.com In polymer chemistry, a crosslinking agent is a molecule that connects different polymer chains, transforming a liquid or soft material into a solid, more rigid structure. The "trifunctionality" of TAT refers to its capacity to establish three such connections, creating a junction point in the polymer network.

When incorporated into a polymerizing system, such as a methacrylate-based resin, the TAT molecules are copolymerized into the structure. chemicalbook.com Each of the three acryloyl groups can react with a growing polymer chain. This results in a densely crosslinked network. The formation of these crosslinks significantly enhances the material's properties, including its mechanical strength, resistance to solvents, and thermal stability. chemimpex.com The extent of these property enhancements is directly related to the concentration of the crosslinking agent and the resulting network density.

Formation of Interpenetrating Polymer Networks with this compound

An Interpenetrating Polymer Network (IPN) is a composite material consisting of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The synthesis of an IPN typically involves creating one polymer network and then swelling it with the monomer and crosslinker of the second network, which is then polymerized in place.

Given its capabilities as an efficient crosslinking agent, this compound is a suitable candidate for forming one of the constituent networks in an IPN. For example, a crosslinked network could be synthesized via the free radical polymerization of TAT and other acrylic monomers. This primary network could then be swollen with a different monomer system, such as a polyurethane precursor, which is subsequently crosslinked to form the second network. The resulting IPN would combine the properties of both networks, potentially leading to materials with synergistic characteristics, such as enhanced toughness and flexibility. The development of dual dynamic networks, which can incorporate multiple types of crosslinks, represents an advanced application of this principle. mdpi.com

Dynamic Covalent Network Formation in TAT-Based Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. researchgate.net While this compound typically forms permanent covalent bonds through the polymerization of its acryloyl groups, the principles of its triazine core structure are relevant to the formation of dynamic covalent networks, particularly in hydrogels. mdpi.comnih.govnih.gov

Dynamic covalent chemistry involves chemical bonds that can reversibly break and reform under specific environmental conditions, such as changes in pH, temperature, or light. researchgate.net This reversibility endows materials with unique properties like self-healing, injectability, and adaptability. nih.govnih.gov Common dynamic covalent bonds used in hydrogels include imines (formed between amines and aldehydes), acylhydrazones, boronate esters, and disulfide bonds. researchgate.netresearchgate.net

While the acryloyl groups of TAT form stable C-C bonds, a hydrogel network could be designed using a modified triazine core. For instance, a triazine derivative featuring aldehyde groups was used as a crosslinking agent to form pH- and thermo-responsive chitosan (B1678972) hydrogels through the formation of dynamic imine bonds. nih.gov This demonstrates how the triazine scaffold can be adapted for use in dynamic covalent networks. Such hydrogels can adjust their network structure in response to external stimuli, making them highly valuable for biomedical applications. mdpi.comresearchgate.net The dynamic nature of the crosslinks allows the hydrogel to exhibit viscoelasticity, which is crucial for applications mimicking biological extracellular matrices. researchgate.net

Impact of this compound Concentration on Polymerization Kinetics and Degree of Conversion in Resin-Based Materials

The concentration of this compound in a resin formulation has a direct impact on the material's final properties, though its effect on polymerization kinetics and the degree of conversion (DC) can be complex. In a study of experimental adhesive resins, TAT was added at concentrations of 1, 2.5, and 5 wt%. researchgate.netresearchgate.net

The results indicated that while all groups achieved a high degree of conversion (over 70%), there was no statistically significant difference in the final DC among the different concentrations. researchgate.net However, the addition of TAT did influence the material's mechanical properties, which are indirectly related to the polymerization process and network formation. For example, the initial Knoop hardness (KHN) was found to be higher in the groups containing 2.5 and 5 wt% TAT. researchgate.net Furthermore, these groups with higher TAT concentrations exhibited a lower percentage variation in Knoop hardness after being subjected to solvent degradation, indicating a more stable and solvent-resistant network. researchgate.net In a separate study on a resin-based cement, the addition of TAT led to a higher degree of conversion compared to a control group without the compound. researchgate.net

| TAT Concentration (wt%) | Degree of Conversion (DC) | Initial Knoop Hardness (KHN) | Hardness Variation after Solvent Degradation (ΔKHN%) |

|---|---|---|---|

| 0 (Control) | ~70% (No significant difference from other groups) | Lower than 2.5% and 5% groups | Higher than 2.5% and 5% groups |

| 1 | ~70% (No significant difference from other groups) | Statistically similar to control | Statistically similar to control |

| 2.5 | ~70% (No significant difference from other groups) | Higher than control and 1% groups | Lower than control and 1% groups |

| 5 | ~70% (No significant difference from other groups) | Higher than control and 1% groups | Higher than control, but lower than 1% group in one study |

This table summarizes findings from studies on experimental dental resins incorporating different weight percentages of this compound. Data is synthesized from research indicating that while the final degree of conversion may not change significantly, higher concentrations of TAT tend to increase the initial hardness and improve resistance to solvent degradation. researchgate.net

Integration of this compound into Methacrylate-Based Resin Matrices

This compound is readily integrated into methacrylate-based resin matrices, which are common in dental materials. researchgate.net These resins are typically formulated from a mixture of monomers to achieve a balance of desired properties like viscosity, polymerization shrinkage, and mechanical strength.

In one study, experimental adhesive resins were created by mixing TAT into a base matrix consisting of 50% Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA), 25% Triethylene glycol dimethacrylate (TEGDMA), and 25% 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.net The TAT was added in varying concentrations (1, 2.5, and 5 wt%) to this monomer blend. researchgate.net As a trifunctional monomer, TAT copolymerizes with the methacrylate monomers during the curing process. researchgate.netchemicalbook.com Its incorporation is intended to improve the physicochemical properties of the final cured resin. researchgate.net The presence of TAT within the methacrylate network can enhance crosslink density, leading to improved mechanical stability and durability. researchgate.netchemimpex.com

Tailoring Polymer Network Density through this compound Crosslinking

The density of a polymer network—defined by the number of crosslinks per unit volume—is a critical factor that dictates the material's macroscopic properties. By varying the concentration of a trifunctional crosslinking agent like this compound, it is possible to tailor the network density and, consequently, the material's characteristics. chemimpex.com

An increase in the concentration of TAT leads to a higher number of potential crosslinking sites within the polymerizing mixture. This results in a more densely crosslinked, tighter polymer network. This increased density has several measurable effects:

Enhanced Mechanical Properties: A denser network generally results in a harder and stiffer material. This is evidenced by the increased Knoop hardness observed in resins with higher concentrations of TAT. researchgate.net

Improved Solvent Resistance: The tighter network structure restricts the penetration of solvent molecules, reducing swelling and degradation. Studies have shown that resins with higher TAT content exhibit a lower percentage change in hardness after immersion in a solvent like ethanol, indicating greater stability. researchgate.net

Therefore, this compound serves as a versatile tool for material scientists to precisely control polymer network architecture and engineer materials with specific performance characteristics required for demanding applications.

Advanced Material Science Applications and Engineering with 1,3,5 Triacryloylhexahydro 1,3,5 Triazine

Design and Development of High-Performance Resins and Coatings Employing TAT

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a trifunctional monomer utilized as a crosslinking agent to enhance the properties of polymeric materials. Its molecular structure, featuring a central triazine ring with three reactive acryloyl groups, allows for the formation of densely crosslinked polymer networks. This high crosslink density is instrumental in improving the mechanical strength, thermal stability, and chemical resistance of the resulting resins and coatings. chemimpex.comresearchgate.net

UV-Curable Systems Incorporating this compound

The unique structure of TAT makes it highly suitable for ultraviolet (UV) curing applications. chemimpex.com UV-curable systems are liquid formulations that rapidly transform into a solid polymer upon exposure to UV light. This process, known as photopolymerization, is initiated by molecules called photoinitiators. In experimental dental adhesive resins containing TAT, a photoinitiator system consisting of camphorquinone (B77051) and ethyl 4-dimethylaminobenzoate has been effectively used. researchgate.net

The incorporation of TAT is advantageous due to its capacity for rapid polymerization, which significantly reduces production times and energy consumption. chemimpex.com The three acryloyl groups on the TAT molecule can participate in polymerization, leading to a high degree of conversion and the efficient formation of a solid, crosslinked network. researchgate.net This efficiency makes TAT an ideal component for a variety of UV-curable products, including inks, adhesives, and protective coatings. chemimpex.com

Enhanced Adhesion and Durability in TAT-Modified Coatings

The trifunctional nature of TAT is a key factor in its ability to enhance the adhesion and durability of coatings. chemimpex.comresearchgate.net By forming a high density of crosslinks within the polymer matrix, TAT contributes to superior mechanical properties and greater resistance to environmental factors. chemimpex.com This makes TAT-modified coatings particularly valuable in demanding sectors such as the automotive, aerospace, and electronics industries. chemimpex.com

In the field of dentistry, the addition of TAT to experimental resin-based cements and adhesives has been shown to improve their physicochemical properties and bond strength. researchgate.netchemicalbook.com Studies on experimental dental adhesives have demonstrated that incorporating even low concentrations of TAT can increase the stability of the resin against solvents and improve its adhesion to enamel. researchgate.net The enhanced performance is attributed to the increased double bond conversion and the robust network formed by the trifunctional monomer. researchgate.net

| TAT Concentration (wt%) | Key Finding | Reference |

|---|---|---|

| 1%, 2.5%, 5% | Addition of TAT did not adversely affect the degree of conversion of the BisGMA/TEGDMA/HEMA-based adhesive resin. | researchgate.net |

| Not specified | Increased the resin's stability against solvents and the bond strength to enamel. | researchgate.net |

| Not specified | Improves antibacterial and physicochemical properties of an experimental resin-based cement. | chemicalbook.com |

This compound in Hydrogel Formulation for Diverse Applications

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water or biological fluids. The properties of a hydrogel are largely determined by the monomer used and the density and nature of the crosslinking agent that holds the network together.

Poly(acrylamide)-Based Hydrogels with TAT as a Crosslinking Agent

Poly(acrylamide) (PAAm) hydrogels are widely studied and are typically formed by polymerizing acrylamide (B121943) monomers with a bifunctional crosslinker, most commonly N,N'-methylenebisacrylamide (bisacrylamide). itu.edu.tr While bisacrylamide is the standard, research has explored other crosslinking agents to impart specific properties.

This compound has been investigated as a potent crosslinking agent for proteins, which are biological polymers. nih.gov A study demonstrated that TAT effectively crosslinks protein subunits in aqueous solutions by reacting with nucleophilic groups on the protein, primarily the amino groups of lysine (B10760008) residues. nih.gov The kinetics of this reaction show that TAT is highly reactive, making it an efficient crosslinker in biological systems. nih.gov Although polyacrylamide itself lacks the amino groups found in proteins, the proven efficacy of TAT as a crosslinker in aqueous environments suggests its potential for creating hydrogel networks with other functional comonomers that do possess appropriate reactive groups.

| Nucleophile | Functional Group | Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Glycine anion | Amino group | 7.69 x 10⁻³ | nih.gov |

| N-acetyl-L-cysteine (anionic form) | Thiol group | 5.54 | nih.gov |

| Nα-acetyl-L-histidine | Imidazole ring | 1.19 x 10⁻⁵ | nih.gov |

Engineering of Hydrogels for Specific Functional Properties, including as Delivery Vehicles

The triazine scaffold is a versatile platform for designing "smart" hydrogels with specific functionalities, such as controlled drug delivery. nih.gov Researchers have synthesized hydrogelators based on the triazine molecular structure that can self-assemble into fibrous networks, forming a hydrogel capable of encapsulating therapeutic agents. nih.gov

One study focused on a triazine-based hydrogel designed for the targeted delivery of doxorubicin, a common anticancer drug, for the treatment of melanoma. nih.gov This hydrogel not only provided controlled release of the drug but also exhibited inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cancer progression. nih.gov Such dual-functionality highlights the potential of engineering triazine-based materials for advanced therapeutic applications. In other work, different triazine derivatives have been used to create hydrogels that respond to external stimuli like pH and temperature, allowing for triggered drug release. nih.gov These smart materials expand the scope of hydrogels for delivering drugs that have poor water solubility.

Development of Degradable Polymer Networks Incorporating this compound Moieties

While the incorporation of TAT generally enhances the stability of polymer networks, the central hexahydro-1,3,5-triazine ring itself can be susceptible to cleavage under specific chemical or biological conditions. researchgate.netchemicalbook.com This characteristic opens up the possibility of designing polymer networks where the TAT moiety acts as a degradable linker. In such a system, the polymer chains would be formed via the polymerization of the acryloyl groups, and the degradation of the network would proceed via the breakdown of the triazine crosslinking points.

Research on the degradation of a structurally related compound, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), provides insight into the potential pathways for the breakdown of the triazine ring. Studies have shown that RDX can be degraded under alkaline hydrolysis and by various microorganisms. nih.govmdpi.com The degradation process involves the cleavage of the triazine ring, leading to the formation of smaller molecules. nih.govnih.gov For instance, alkaline hydrolysis of RDX can lead to the formation of 4-nitro-2,4-diazabutanal, formaldehyde (B43269), and nitrous oxide. nih.gov Similarly, microbial degradation has been shown to produce intermediates such as mononitroso and dinitroso derivatives, followed by ring cleavage. mdpi.com These findings suggest that a polymer network crosslinked with TAT could be engineered to be degradable under specific environmental or physiological conditions, which is a desirable feature for applications like temporary medical implants and controlled-release systems.

| Degradation Condition | Identified Products/Intermediates | Reference |

|---|---|---|

| Alkaline Hydrolysis | 4-nitro-2,4-diazabutanal, Nitrite, Formaldehyde, Nitrous oxide | nih.gov |

| Anaerobic Biodegradation (Klebsiella pneumoniae) | Methylenedinitramine, Formaldehyde, Methanol, Carbon dioxide, Nitrous oxide | nih.gov |

| Aerobic Biodegradation (Bacillus toyonensis, Paenibacillus dendritiformis) | Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), 4-Nitro-2,4-diazabutanal | mdpi.com |

Acid- and Base-Degradable Epoxy Resins Derived from TAT Derivatives

The hexahydro-s-triazine (HT) ring, the core of TAT, is an acid-sensitive chemical structure. acs.orgresearchgate.net This property is being leveraged to create advanced epoxy resins that can be degraded on demand. By synthesizing curing agents that contain the HT moiety, it is possible to produce robust thermoset plastics that exhibit high performance during their service life but can be chemically broken down for recycling or disposal. acs.orgdigitallibrarynasampe.org

In one approach, a curing agent named HT-A, which is 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide), was synthesized to cure a standard diglycidyl ether of bisphenol A (DGEBA) epoxy. acs.orgresearchgate.net The resulting thermoset demonstrated high thermal and mechanical properties, comparable to those cured with conventional agents like 4,4′-diaminodiphenylmethane (DDM). acs.orgresearchgate.net However, unlike conventionally cured epoxies, the HT-A-cured network could be controllably degraded under strong acid stimuli. acs.orgresearchgate.net Strong acids like sulfuric acid or phosphoric acid can readily catalyze the degradation of the hexahydro-s-triazine structure into primary amines, breaking the cross-linked network. researchgate.net For instance, a cured composite made with a similar triazine-based structure was completely decomposed within 24 hours at 25°C using a 2.6 M phosphoric acid solution in tetrahydrofuran. researchgate.net

These HT-containing thermosets can exhibit desirable physical properties, including a Young's modulus of approximately 2 GPa, a tensile strength of 80 MPa, and a glass transition temperature (Tg) of 151°C. researchgate.net Another developed system based on a next-generation hexahydrotriazine (HHT) curative with phenol (B47542) functionality showed a thermal decomposition onset at around 331°C and a high char yield of 23%, attributed to the high nitrogen content from the HHT moieties. digitallibrarynasampe.org This combination of high performance and controlled degradability highlights the potential for producing recyclable thermosets with satisfactory properties for high-value applications. acs.orgresearchgate.net

| Property | HT-based Epoxy System | Conventional Epoxy System | Reference |

|---|---|---|---|

| Young's Modulus | ~2.0 GPa | Not Specified | researchgate.net |

| Tensile Strength | 80 MPa | Not Specified | researchgate.net |

| Glass Transition Temp. (Tg) | 151 °C | Not Specified | researchgate.net |

| Degradation Condition | 2.6 M H₃PO₄/THF, 25°C | Non-degradable | researchgate.net |

| Degradation Time | ~24 hours | N/A | researchgate.net |

This compound in Adsorbent Materials for Environmental Remediation

The functional groups within the triazine structure are effective at binding with metal ions, making polymers derived from TAT promising candidates for environmental remediation applications, such as the removal of heavy metals from water.

A hybrid polymer incorporating acrylamide and triazine has been synthesized and successfully used for the removal of arsenic (As(V)) and molybdenum (Mo(VI)) ions from aqueous solutions. lew.ro In this research, triazine molecules were used as a cross-linker in a polymer synthesized via free-radical polymerization. lew.ro The resulting adsorbent was tested for its ability to remove these metal oxyanions, with the highest removal percentages achieved at a pH of 2.5. lew.ro

The study investigated optimal conditions for metal uptake, finding maximum removal occurred at a contact time of 150 minutes, an agitation rate of 150 rpm, and a temperature of 25°C. lew.ro Under these optimal conditions, a maximum uptake of 100% for As(V) and 98% for Mo(VI) was achieved using 0.25 g of the polymer. lew.ro The adsorption process was found to follow the Langmuir isotherm model and pseudo-second-order kinetics. lew.ro The development of such polymers showcases a targeted approach to creating materials for the removal of specific and harmful environmental pollutants. lew.ronih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 2.5 | lew.ro |

| Contact Time | 150 min | lew.ro |

| Agitation Rate | 150 rpm | lew.ro |

| Temperature | 25°C | lew.ro |

| Polymer Dosage | 0.25 g | lew.ro |

| Max Removal of As(V) | 100% | lew.ro |

| Max Removal of Mo(VI) | 98% | lew.ro |

The efficacy of triazine-based polymers in removing metal ions stems from the strong chelating ability of the triazine ring. researchgate.net The nitrogen atoms within the 1,3,5-triazine (B166579) structure are electron-rich, possessing lone pairs of electrons that can act as potent binding sites for complexation with various metal ions. researchgate.netacs.org This interaction effectively traps the metal ions within the three-dimensional network of the polymer.

The π-electron deficient nature of the triazine heterocyclic core, combined with the electron-donating character of the nitrogen atoms, facilitates the formation of stable coordination complexes with a variety of metal cations. acs.orgmdpi.com Research has shown that triazine derivatives can form complexes with first-row transition series ions like Zn2+, Co2+, Ni2+, and Cu2+, as well as other ions like Al3+. nih.gov This inherent chelating capability allows for the design of polymer networks specifically tailored to capture and sequester targeted metal pollutants from the environment. researchgate.net

This compound in Energy and Electronic Materials Research

The electron-deficient character of the triazine ring makes it a valuable building block for materials used in organic electronics, including solar cells and light-emitting diodes. mdpi.comrsc.org

While research on this compound for this specific application is not widely documented, a closely related derivative, 1,3,5-trimethylhexahydro-1,3,5-triazine (B85523) (TMHT), has been successfully demonstrated as an effective n-dopant for fullerene-based electron transport layers (ETL) in nonfullerene organic solar cells (OSCs). rsc.org The principle of using the hexahydro-1,3,5-triazine core as an electron-donating (n-doping) agent is the key finding.

In this application, TMHT is used to dope (B7801613) a fullerene derivative (PCBM), which serves as the ETL. rsc.org The doping process significantly enhances the material's properties; it improves the electrical conductivity by three orders of magnitude and favorably shifts the Fermi level of the PCBM by 0.3 eV. rsc.org This improved electron collection at the interface leads to a substantial enhancement in device performance. As the doping concentration of TMHT increases, "S-kinks" in the current density-voltage (J-V) curves of the solar cells are eliminated, and the fill factor (a key measure of solar cell efficiency) increases dramatically from 0.13 to 0.69. rsc.org Furthermore, devices using the TMHT-doped ETL show better photostability under continuous illumination compared to reference devices. rsc.org

| Parameter | Undoped | TMHT-Doped | Reference |

|---|---|---|---|

| Conductivity Improvement | - | ~1000x | rsc.org |

| Fermi Level Shift | - | 0.3 eV | rsc.org |

| Fill Factor (FF) | 0.13 | 0.69 | rsc.org |

In the broader context of material science, 1,3,5-triazine derivatives are widely recognized as critical components for photo- and electroluminescent materials. rsc.org Their exceptional photothermal stability and adjustable photophysical characteristics make them useful in Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-deficient triazine core is frequently used as a foundational block for constructing electron-transport type host materials, which are essential for highly efficient phosphorescent OLEDs (PhOLEDs). researchgate.netrsc.org

For example, star-shaped 1,3,5-triazine derivatives have been synthesized as host materials for green PhOLEDs. researchgate.netrsc.org In one study, a device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as the host material achieved a high external quantum efficiency (EQE) of 17.5% and a power efficiency of 59.0 lm/W. researchgate.netrsc.org Other bipolar host materials based on triazine-carbazole structures have also shown excellent performance in blue and green PhOLEDs, with one device exhibiting a maximum EQE of 21.2% for green emission and maintaining a high efficiency of 20.0% even at a luminance of 10,000 cd/m². rsc.org The ability to fine-tune the triplet energies and charge-transporting properties by modifying the substituents on the triazine core makes this class of compounds highly versatile for developing advanced electroluminescent materials. rsc.orgresearchgate.netrsc.org

| Triazine Derivative Host | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Reference |

|---|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Green | 17.5% | 59.0 lm/W | researchgate.netrsc.org |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | Green | 14.4% | 50.6 lm/W | researchgate.netrsc.org |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Green | 21.2% | Not Specified | rsc.org |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Blue | 14.4% | Not Specified | rsc.org |

Biological and Biomedical Research Investigations of 1,3,5 Triacryloylhexahydro 1,3,5 Triazine

Evaluation of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Dental Material Formulations

TAT has been incorporated into a variety of dental material formulations to augment their therapeutic and functional properties. Its ability to copolymerize within the resin network is a key feature, aiming to provide long-lasting effects without the drawback of leaching over time, which can compromise the material's integrity and diminish its activity. researchgate.netresearchgate.net

TAT has been investigated as a functional monomer in experimental dentin bonding agents and composite resins. researchgate.net Studies have formulated adhesive resins by adding TAT at concentrations ranging from 1% to 5% by weight to a base mixture of monomers like bisphenol A glycol dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (B99206) (HEMA). scielo.brresearchgate.net The inclusion of TAT is intended to create restorative materials with enhanced properties. mdpi.com For instance, research has shown that adding 2.5% TAT to a dental resin can convey antibacterial activity without negatively affecting its physicochemical properties. nih.gov In another study, experimental adhesives containing TAT demonstrated increased stability against solvents and improved bond strength. pocketdentistry.com

The accumulation of bacterial biofilm around orthodontic brackets is a common clinical problem that can lead to demineralization and white spot lesions. nih.gov To address this, TAT has been incorporated into orthodontic adhesives to create a material with anti-caries potential. nih.gov An experimental orthodontic adhesive with TAT was found to significantly reduce the growth of Streptococcus mutans. scielo.br In one study, the addition of TAT at concentrations of 10%, 15%, and 20% to an orthodontic adhesive resulted in decreased bacterial proliferation. sbmu.ac.ir Notably, the shear bond strength was reported to increase with the addition of TAT, a phenomenon attributed to the copolymerization of the monomer with the adhesive resin. nih.govsbmu.ac.ir

Dental sealants are a primary preventive measure against caries in pits and fissures. nih.gov Research has explored the incorporation of TAT into sealant formulations to boost their anti-caries capabilities. preprints.org One study evaluated a methacrylate-based dental sealant containing 2 wt.% TAT combined with 2 wt.% α-tricalcium phosphate (B84403) (α-TCP). researchgate.net This formulation (Gα-TCPTAT) was compared to a control sealant without these additives. The results indicated that the Gα-TCPTAT group exhibited significantly greater antibacterial activity against Streptococcus mutans and improved ultimate tensile strength compared to the control group. researchgate.net This suggests that the combination of TAT and α-TCP can produce a sealant with enhanced mechanical and antibacterial properties. researchgate.net

Denture-induced stomatitis, often linked to microbial colonization on denture surfaces, is a prevalent issue for denture wearers. To combat this, researchers have developed novel denture base resins by copolymerizing TAT into a poly(methyl methacrylate) (P(MMA)) matrix. thejcdp.comwjoud.com The goal is to create a denture material with inherent antimicrobial properties. tiu.edu.iq In one investigation, an experimental copolymer, P(MMA-Co-TATA), was formulated with 10% and 20% TAT. wjoud.com In vitro studies assessing the cytocompatibility of this novel copolymer on human keratinocytes and human gingival fibroblasts found it to be nontoxic. wjoud.comwjoud.com The successful copolymerization and high degree of conversion suggest that TAT can be integrated to potentially produce dentures with improved resistance to microbial adhesion. thejcdp.comthejcdp.com

The addition of TAT to dental resins has been shown to influence their mechanical properties, often leading to improvements in durability and stability. mdpi.com A study on dental sealants found that a formulation with 2 wt.% TAT and 2 wt.% α-TCP had a greater ultimate tensile strength (UTS) than a control sealant. researchgate.net In research on adhesive resins, the addition of 2.5 and 5 wt.% TAT resulted in a lower percentage variation of Knoop hardness after degradation in solvent, indicating enhanced resistance to softening. researchgate.net Similarly, an experimental resin-based cement with 15 wt.% TAT showed lower softening in solvent compared to a control group. researchgate.net However, the effect can be concentration-dependent; one study on orthodontic adhesives noted that higher concentrations of TAT (10%, 15%, and 20%) led to lower hardness values, even while increasing shear bond strength. sbmu.ac.ir

| Material Type | TAT Concentration (wt.%) | Property Investigated | Outcome Compared to Control | Reference |

|---|---|---|---|---|

| Dental Sealant | 2% (+ 2% α-TCP) | Ultimate Tensile Strength (UTS) | Increased | researchgate.net |

| Adhesive Resin | 2.5% and 5% | Knoop Hardness (after solvent) | Lower % variation (less softening) | researchgate.net |

| Resin-Based Cement | 15% | Softening in Solvent | Decreased | researchgate.net |

| Composite Resin | 5% | Knoop Hardness | Increased | mdpi.com |

| Composite Resin | 5% | Resistance to Softening | Enhanced | mdpi.com |

| Composite Resin | 5% | Ultimate Tensile Strength (UTS) | Higher | mdpi.com |

| Orthodontic Adhesive | 10%, 15%, 20% | Shear Bond Strength | Increased | sbmu.ac.ir |

| Orthodontic Adhesive | 10%, 15%, 20% | Hardness | Decreased | sbmu.ac.ir |

Antibacterial and Anti-Biofilm Activity of this compound-Containing Materials

A primary driver for incorporating TAT into dental materials is its documented antibacterial and anti-biofilm activity, particularly against gram-positive pathogens like Streptococcus mutans, a key bacterium in the development of dental caries. researchgate.netscielo.brnih.gov As a quaternary ammonium (B1175870) compound, TAT's mechanism of action is believed to involve the disruption of bacterial cell membranes. thejcdp.comnih.gov

Because TAT can be copolymerized within the resin matrix, it provides a non-releasing antibacterial effect, which is advantageous for long-term clinical performance. researchgate.netpocketdentistry.com Studies have consistently demonstrated this activity across various material types:

Adhesive Resins: Formulations with 2.5% and 5% TAT showed antibacterial activity against S. mutans. researchgate.net When combined with titanium dioxide nanotubes (nt-TiO2), adhesives with TAT showed significantly lower bacterial viability in biofilms compared to control groups. pocketdentistry.com

Resin-Based Cements: An experimental cement containing 15% TAT exhibited reduced biofilm formation. researchgate.net

Dental Sealants: A sealant with 2% TAT and 2% α-TCP showed greater antibacterial activity compared to a control sealant. researchgate.net

Orthodontic Adhesives: Adhesives containing TAT have been shown to significantly reduce the growth of S. mutans. scielo.brsbmu.ac.ir

| Material Type | TAT Concentration (wt.%) | Target Microorganism | Key Finding | Reference |

|---|---|---|---|---|

| Adhesive Resin | 1%, 2.5%, 5% | Streptococcus mutans | All concentrations showed antibacterial activity. | researchgate.net |

| Resin-Based Cement | 15% | Biofilm | Reduced biofilm formation observed. | researchgate.net |

| Adhesive with nt-TiO₂:TAT | 2.5% and 5% | Streptococcus mutans Biofilm | Lower bacterial viability in biofilm compared to control. | pocketdentistry.com |

| Dental Sealant | 2% (+ 2% α-TCP) | Streptococcus mutans | Greater antibacterial activity than control. | researchgate.net |

| Orthodontic Adhesive | 10%, 15%, 20% | Bacterial Proliferation | Decreased bacterial proliferation at all concentrations. | sbmu.ac.ir |

| Barrier Membranes (PBAT) | Not specified | Streptococcus mutans, Staphylococcus aureus | TAT-containing membranes presented antibacterial activity. | nih.gov |

Selective Efficacy Against Gram-Positive Pathogens (e.g., Streptococcus mutans, Staphylococcus aureus)

This compound, a quaternary ammonium compound, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. researchgate.net Its efficacy has been a subject of research in dental materials, where bacterial colonization is a primary concern. researchgate.netmdpi.com Studies have consistently shown that incorporating TAT into materials like dental resins and barrier membranes leads to a significant reduction in the viability of key oral pathogens. researchgate.netnih.gov

Research has specifically highlighted its effectiveness against Streptococcus mutans, a primary cariogenic bacterium, and Staphylococcus aureus, a pathogen frequently implicated in post-operative infections. mdpi.comresearchgate.net In studies evaluating experimental dental adhesives and sealants, the addition of TAT resulted in potent antibacterial activity against S. mutans. researchgate.netmdpi.com Similarly, when TAT was incorporated into poly(butylene adipate-co-terephthalate) (PBAT) membranes for guided bone regeneration, a marked reduction in colony-forming units of both S. mutans and S. aureus was observed compared to control membranes without TAT. nih.govmdpi.com This selective action against Gram-positive pathogens positions TAT as a valuable component for creating antimicrobial biomaterials. researchgate.net

Mechanistic Insights into TAT's Antimicrobial Action (e.g., Disruption of Bacterial Membrane Integrity)

The antimicrobial mechanism of this compound is believed to stem from its molecular structure, which mimics that of antimicrobial peptides (AMPs). researchgate.net As a cationic compound, TAT is thought to interact with the negatively charged components of bacterial cell membranes. researchgate.net This interaction leads to the disruption of the membrane's integrity, a mechanism that is both rapid and less likely to induce bacterial resistance compared to traditional antibiotics. researchgate.netresearchgate.net

This mode of action involves the destabilization of the bacterial membrane, ultimately compromising its function as a selective barrier and leading to cell death. researchgate.net The proposed mechanism is analogous to how natural AMPs, secreted by the immune system, combat microbial infections. researchgate.net While some triazine compounds are known to release formaldehyde (B43269) as their active agent, the antimicrobial activity of TAT when copolymerized into a resin matrix is attributed to this direct membrane disruption. researchgate.netepa.gov

Reduction of Biofilm Formation on Biomaterial Surfaces

A critical attribute of an antimicrobial biomaterial is its ability to inhibit the formation of biofilms—complex communities of microorganisms encased in a self-produced matrix. nih.gov Biofilms are notoriously resilient and are a major cause of infections related to medical and dental devices. nih.govnih.gov

Research has shown that materials containing this compound are effective at reducing biofilm formation. researchgate.net When incorporated into experimental resin-based cements and PBAT membranes, TAT significantly lowered the accumulation of bacterial biofilm on the material surfaces compared to control groups. nih.govmdpi.comresearchgate.net This anti-biofilm activity is crucial for applications like dental restorations and guided bone regeneration membranes, where preventing bacterial colonization on the material surface is essential for clinical success. researchgate.netnih.gov The ability of TAT to be copolymerized ensures that the anti-biofilm property is stable and long-lasting within the material. mdpi.comchemicalbook.com

Cytocompatibility and Biocompatibility Assessments of this compound-Based Copolymers

In Vitro Cytotoxicity Studies on Human Cells (e.g., Human Keratinocytes, Human Gingival Fibroblasts)

The cytotoxicity of TAT-containing copolymers has been evaluated using key human cell lines relevant to dental and skin applications, such as human gingival fibroblasts (HGF) and human keratinocytes (HK). wjoud.comwjoud.com In a study assessing a poly(methyl methacrylate) copolymer cross-linked with TAT [P(MMA-Co-TATA)], the material was found to be nontoxic to both HK and HGF cells. wjoud.comwjoud.com

Interestingly, the results indicated that the cell viability actually increased with higher concentrations of TAT in the copolymer. wjoud.comwjoud.com This suggests that the incorporation of TAT not only provides antimicrobial benefits but also maintains or even improves the cytocompatibility of the base polymer. wjoud.comwjoud.com

Interactive Data Table: In Vitro Cell Viability of P(MMA-Co-TATA) Copolymers

| Group | TAT Concentration (wt%) | Mean Cell Viability % (Human Keratinocytes) wjoud.comwjoud.com | Mean Cell Viability % (Human Gingival Fibroblasts) wjoud.com |

| G0 (Control) | 0% | 72.04% | 73.68% |

| G10 | 10% | 74.82% | 80.09% |

| G20 | 20% | 80.54% | 85.00% |

Cell Viability Analysis in TAT-Modified Materials

In another study, PBAT membranes developed for guided bone regeneration were loaded with 5 wt% and 10 wt% of TAT. nih.govmdpi.com The cell viability for these concentrations was found to be 86.37% and 82.36%, respectively. nih.govmdpi.comresearchgate.net These levels are considered acceptable for biomedical applications, indicating that TAT can be successfully incorporated to confer antimicrobial properties while maintaining adequate biocompatibility. nih.govmdpi.com

Interactive Data Table: Cell Viability of TAT-Modified Materials

| Material | TAT Concentration (wt%) | Cell Viability (%) | Finding |

| Resin-based Cement researchgate.net | 15% | Higher than control | Lower cytotoxicity compared to control. researchgate.net |

| PBAT Membrane nih.govmdpi.com | 5% | 86.37% | Maintained acceptable levels of cell viability. nih.govmdpi.com |

| PBAT Membrane nih.govmdpi.com | 10% | 82.36% | Maintained acceptable levels of cell viability. nih.govmdpi.com |

Application of this compound in Guided Bone Regeneration (GBR) Membranes

Guided Bone Regeneration (GBR) is a dental surgical procedure that uses barrier membranes to direct the growth of new bone in areas with insufficient volume. nih.gov A significant challenge in GBR is preventing bacterial infection, which can compromise the entire regenerative process. mdpi.com

To address this, researchers have incorporated this compound into biodegradable poly(butylene adipate-co-terephthalate) (PBAT) membranes. nih.govmdpi.com A study developed membranes with 5 wt% and 10 wt% TAT and tested their chemical, physical, and biological properties. mdpi.com The results were promising:

Antimicrobial Activity: The TAT-containing membranes successfully demonstrated antimicrobial ability, reducing the formation of S. mutans and S. aureus biofilms. mdpi.com

Biocompatibility: The membranes maintained acceptable levels of cell viability, with values of 86.37% and 82.36% for 5 wt% and 10 wt% TAT, respectively. nih.govmdpi.com

Physical Properties: While the addition of TAT slightly reduced the tensile strength, it increased the membrane stiffness, roughness, and wetness, which are relevant surface properties for cell interaction. nih.govmdpi.com

Development of Poly(butylene adipate-co-terephthalate)-Based Barrier Membranes with TAT

Researchers have explored the incorporation of this compound (TAT) into poly(butylene adipate-co-terephthalate) (PBAT) to create advanced barrier membranes for guided bone regeneration (GBR). In one study, membranes were produced by solvent casting with 5 wt% and 10 wt% of TAT. nih.gov The successful integration of TAT into the PBAT matrix was confirmed through Fourier transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA). nih.gov These membranes are designed to prevent the infiltration of soft tissue into bone defects, thereby facilitating an environment conducive to bone regeneration. nih.govmdpi.com

The rationale behind adding TAT to these membranes extends to its potential to impart beneficial properties, such as antimicrobial activity, which is a desirable characteristic for materials used in surgical applications to prevent post-operative infections. nih.govspringernature.com

Impact on Mechanical and Surface Properties of GBR Membranes

The addition of TAT to PBAT-based membranes has been shown to significantly alter their mechanical and surface characteristics. Studies have demonstrated that the incorporation of TAT, at both 5 wt% and 10 wt% concentrations, modifies the topography of the membrane surface. nih.gov This results in increased roughness and wettability when compared to control membranes without TAT. nih.gov

From a mechanical standpoint, the inclusion of TAT was found to decrease the tensile strength of the membranes while simultaneously increasing their stiffness. nih.gov These modifications to the mechanical and surface properties are crucial for the handling and functional efficacy of GBR membranes. nih.gov The ideal GBR membrane should possess adequate mechanical integrity to maintain its structure and space for bone growth, while appropriate surface properties can influence cellular interactions. mdpi.comepa.gov

Interactive Data Table: Impact of TAT on PBAT Membrane Properties

| Property | Control (0% TAT) | 5 wt% TAT | 10 wt% TAT |

| Tensile Strength | Higher | Lower | Lower |

| Stiffness | Lower | Higher | Higher |

| Surface Roughness | Lower | Higher | Higher |

| Wettability | Lower | Higher | Higher |

Genotoxicity Assessments of this compound

The genotoxic potential of this compound (referred to as TAHT in the study) has been a subject of detailed investigation to ensure its safety in potential biomedical applications.

In Vitro Studies on Gene Mutations and Sister Chromatid Exchanges

In vitro genotoxicity studies have been conducted to evaluate the effects of TAHT on genetic material at the cellular level. One key study investigated its potential to induce gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese hamster ovary (CHO) cells. The results indicated that TAHT did not cause a positive effect on gene mutations in this assay, both with and without the presence of a rat-liver S9 metabolic activation system. nih.gov

Furthermore, the same study examined the induction of sister chromatid exchanges (SCEs) in CHO cells upon exposure to TAHT. nih.gov SCEs are exchanges of genetic material between sister chromatids and can be an indicator of genotoxic events. nih.govspringernature.comnih.gov The investigation found no positive effects on the frequency of SCEs in CHO cells treated with TAHT, again, both with and without metabolic activation. nih.gov However, it is noteworthy that during the analysis of chromosome preparations for SCEs, a substantial increase in chromosome breaks and rearrangements was observed. nih.gov This led to further investigation of its clastogenic activity.

Interactive Data Table: In Vitro Genotoxicity of this compound (TAHT)

| Assay | Cell Line | Metabolic Activation | Result |

| Gene Mutation (HGPRT locus) | CHO | With & Without S9 | Negative |

| Sister Chromatid Exchanges (SCEs) | CHO | With & Without S9 | Negative |

| Chromosomal Aberrations | CHO | With & Without S9 | Positive |

In Vivo Evaluation of Clastogenic Activity

Following the observation of chromosomal damage in vitro, the clastogenic activity of TAHT was assessed in an in vivo micronucleus test using mouse peripheral polychromatic erythrocytes. nih.gov This test is a standard method for evaluating the potential of a substance to cause chromosomal damage in a living organism.

The results of the in vivo study demonstrated that TAHT has clastogenic activity. nih.gov Treatment with the compound led to significant, treatment-related increases in the frequency of micronucleated polychromatic erythrocytes at two of the three sampling times. nih.gov This in vivo confirmation of clastogenic activity, coupled with the in vitro findings of chromosomal aberrations, underscores the compound's potential to induce structural chromosome damage. nih.gov

Environmental and Sustainability Research Implications of 1,3,5 Triacryloylhexahydro 1,3,5 Triazine

Design of Environmentally Compatible and Safer 1,3,5-Triacryloylhexahydro-1,3,5-triazine Formulations